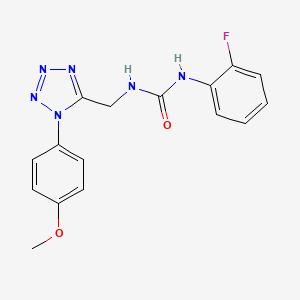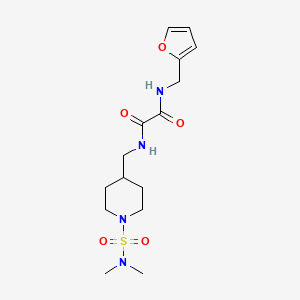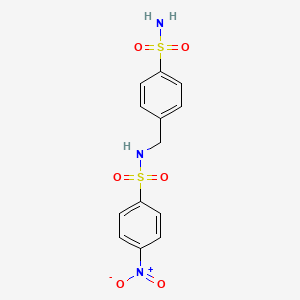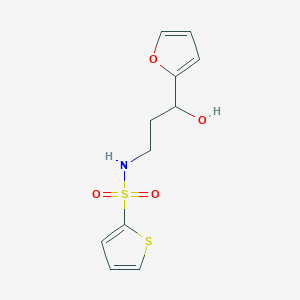![molecular formula C19H20N2O4S3 B2699334 4-((4-methoxyphenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)butanamide CAS No. 941987-43-5](/img/structure/B2699334.png)
4-((4-methoxyphenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-methoxyphenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)butanamide, also known as MMB, is a chemical compound that has been extensively studied for its potential use in scientific research. MMB is a synthetic compound that has shown promising results in various research applications.
Applications De Recherche Scientifique
Applications in Photodynamic Therapy
The synthesis and characterization of derivatives similar to the queried compound have shown significant potential in photodynamic therapy (PDT). For instance, a study on zinc phthalocyanine derivatives, which share structural similarities with the compound of interest, highlighted their effectiveness as photosensitizers in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photodynamic therapy mechanisms for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Research on heterocyclic compounds containing a sulfonamide thiazole moiety, similar to the queried compound, has demonstrated anticonvulsant activity. Specifically, certain derivatives were synthesized and evaluated for their effectiveness against picrotoxin-induced convulsions. One of the compounds showed significant anticonvulsive effects, abolishing the tonic extensor phase and offering 100% protection, indicating the potential of such structures in developing anticonvulsant drugs (Farag et al., 2012).
Building Blocks for Molecular Electronics
Derivatives of the compound have been explored as building blocks for molecular electronics. Research has shown that simple and readily accessible aryl bromides, which include structures analogous to the compound of interest, serve as precursors for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These compounds undergo efficient synthetic transformations, indicating their utility in the development of molecular electronic devices (Stuhr-Hansen et al., 2005).
Antimicrobial and Enzyme Inhibition Activities
The sulfonamide-based structures similar to the queried compound have shown significant biological activities, including antimicrobial and enzyme inhibition potentials. For instance, new organosulfur metallic compounds featuring sulfonamide motifs have demonstrated potent antimicrobial activities and drug likeness properties. These compounds, through synthesis and molecular modeling, have been identified as potential therapeutic agents (Hassan et al., 2021).
Contribution to Heterocyclic Chemistry
The compound and its derivatives have contributed to the advancement of heterocyclic chemistry, particularly in the synthesis of thiazoles and their fused derivatives exhibiting antimicrobial activities. Such research efforts have led to the development of novel compounds with potential applications in medicinal chemistry and drug development (Wardkhan et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S3/c1-25-13-8-10-14(11-9-13)28(23,24)12-4-7-17(22)20-19-21-18-15(26-2)5-3-6-16(18)27-19/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZAVLDLZTURLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2699255.png)


![2-[(3-chloro-4-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2699258.png)
![Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2699259.png)


![3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699264.png)



![[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2699271.png)
